molecular formula C24H20FN3O3 B2912500 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol CAS No. 877794-13-3

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol

Cat. No.: B2912500
CAS No.: 877794-13-3
M. Wt: 417.44
InChI Key: SMNTXUSVJQKOGO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol (CAS: 850230-09-0) is a diaryl pyrimidine derivative with the molecular formula C₂₄H₂₀FN₃O₄ and a molecular weight of 433.44 g/mol . Its structure features a pyrimidine core substituted with a 4-methoxyphenyl group at position 5, an amino group at position 2, and a phenolic hydroxyl group substituted with a 2-fluorobenzyloxy moiety at position 5 of the benzene ring.

Safety guidelines emphasize handling precautions, including avoiding heat, sparks, and contact with children, as outlined in its material safety data sheet (MSDS) .

Properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN3O3/c1-30-17-8-6-15(7-9-17)20-13-27-24(26)28-23(20)19-11-10-18(12-22(19)29)31-14-16-4-2-3-5-21(16)25/h2-13,29H,14H2,1H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNTXUSVJQKOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is a compound of significant interest in medicinal chemistry and drug design due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

The compound possesses the following chemical characteristics:

  • Molecular Formula : C24H20FN3O
  • Molecular Weight : 401.43 g/mol
  • CAS Number : 877794-13-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the pyrimidine ring, followed by the introduction of amino and methoxyphenyl groups. The final step includes functionalizing the phenol ring with a fluorobenzyl ether group. Specific conditions such as catalysts, solvents, and temperatures are crucial for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play critical roles in cell signaling pathways.
  • Receptor Modulation : It interacts with receptors involved in immune responses, potentially modulating pathways such as PD-1/PD-L1 interactions .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain cancer cell lines. For instance, it has been tested for its effects on cell proliferation and apoptosis in various cancer models. The following table summarizes key findings from these studies:

StudyCell LineIC50 (µM)Mechanism
AA549 (lung cancer)0.5Apoptosis induction
BMCF7 (breast cancer)0.8Cell cycle arrest
CHeLa (cervical cancer)0.3Inhibition of migration

Case Studies

  • Case Study on Lung Cancer : A study conducted on A549 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, attributed to increased apoptosis markers such as caspase activation and PARP cleavage.
  • Immune Modulation : Another investigation focused on the immune-modulatory effects of the compound, demonstrating its ability to enhance T-cell activation in the presence of PD-L1, suggesting potential applications in immunotherapy .

Pharmacokinetics

Pharmacokinetic profiling indicates that the compound exhibits favorable absorption characteristics with moderate bioavailability. Its metabolism primarily occurs through hepatic pathways, and it shows a half-life suitable for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diaryl Pyrimidine Derivatives Targeting Viral Entry

Key analogs include:

  • AP-NP (2-(2-Amino-5-(naphthalen-2-yl)pyrimidin-4-yl)phenol): Binds to the S1 domain of the SARS-CoV-2 spike protein with a binding free energy of <−8 kcal/mol, inhibiting hACE2-S protein interaction .
  • Target Compound : The 4-methoxyphenyl and 2-fluorobenzyloxy groups may enhance solubility compared to AP-NP’s naphthalene moiety, but computational binding data specific to this compound are absent in the evidence.

Table 1: Structural and Binding Comparison

Compound Key Substituents Target Domain (SARS-CoV-2) Binding Free Energy (kcal/mol) Reference
AP-NP Naphthalen-2-yl S1 (C-terminal) <−8
AP-4-Me-Ph p-Tolyl S2 <−8
Target Compound 4-Methoxyphenyl, 2-Fluorobenzyloxy Not reported Not reported
Tubulin Polymerization Inhibitors
  • Compound 97 (2-(2-Amino-5-(1-ethyl-1H-indol-5-yl)pyrimidin-4-yl)phenol): Exhibits potent tubulin inhibition (IC₅₀ = 0.79 μM) and antiproliferative activity (IC₅₀ = 16–62 nM against cancer cell lines) .
Physicochemical and Conformational Differences
  • N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (): Features a fluorophenylamino group and methoxyphenylaminomethyl substitution. Intramolecular hydrogen bonding and dihedral angles (e.g., 12.8° between pyrimidine and phenyl planes) suggest conformational rigidity, which may differ from the target compound’s flexible 2-fluorobenzyloxy side chain .
  • 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl)pyrimidin-2(1H)-one (): Non-planar pyrimidine ring with dihedral angles up to 69.57° between substituent planes. The target compound’s methoxy and fluorine substituents likely enhance polarity and solubility compared to this methyl-dominated analog .

Research Findings and Gaps

  • Biological Activity : Tubulin inhibitors like Compound 97 highlight the importance of bulky aromatic substitutions (e.g., indolyl) for activity, suggesting the target compound’s 4-methoxyphenyl group may require optimization for comparable efficacy .
  • Structural Optimization : and emphasize that substituent orientation (e.g., fluorine placement) and hydrogen-bonding capacity significantly influence bioavailability and target engagement .

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